Product packaging for Decane-2,4-dione(Cat. No.:CAS No. 13329-78-7)

Decane-2,4-dione

Cat. No.: B1670049
CAS No.: 13329-78-7
M. Wt: 170.25 g/mol
InChI Key: WTVNFKVGGUWHQC-UHFFFAOYSA-N
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Description

Contextualization within the Class of 1,3-Diketones

Decane-2,4-dione belongs to the family of diketones, specifically the 1,3-diketones or β-diketones, where two carbonyl groups are separated by a single methylene (B1212753) group. wikipedia.orgfiveable.me This structural motif is prevalent in many natural products and synthetic compounds with diverse applications. nih.gov The proximity of the two carbonyl groups significantly influences the chemical behavior of 1,3-diketones compared to monocarbonyl compounds or diketones with greater separation between the carbonyls. wikipedia.org

Structural Features and their Ramifications for Chemical Behavior

The defining structural feature of this compound, as a 1,3-diketone, is the presence of highly acidic alpha hydrogen atoms located on the carbon atom between the two carbonyl groups. fiveable.me This increased acidity is a direct consequence of the ability of the adjacent carbonyl groups to stabilize the resulting enolate ion through resonance delocalization of the negative charge. fiveable.me

This resonance stabilization leads to keto-enol tautomerism, where the molecule exists in equilibrium between a diketone form and an enol form. wikipedia.orgscispace.com The enol form is often favored, particularly in nonpolar solvents, and is stabilized by intramolecular hydrogen bonding. scispace.comlibretexts.org The enhanced acidity and the existence of the stable enolate form make 1,3-diketones, including this compound, highly reactive intermediates in various chemical transformations. fiveable.melibretexts.org

Key Structural Features and Properties

FeatureDescriptionChemical Ramifications
1,3-Diketone MoietyTwo carbonyl groups separated by one carbon. wikipedia.orgIncreased acidity of alpha hydrogens. fiveable.me
Acidic Alpha HydrogensHydrogens on the carbon between the carbonyls are easily removed. fiveable.meFacilitates enolate formation with weak bases. libretexts.org
Keto-Enol TautomerismEquilibrium between diketone and enol forms. wikipedia.orgscispace.comEnol form stabilized by resonance and hydrogen bonding. scispace.comlibretexts.org
Resonance StabilizationDelocalization of negative charge in the enolate ion. fiveable.meEnhances acidity and reactivity. fiveable.me

Significance of β-Diketone Scaffolds in Modern Organic Synthesis and Materials Science Research

β-Diketone scaffolds, including the this compound structure, are highly valuable intermediates in organic synthesis. fiveable.menih.gov Their unique reactivity, stemming from the acidic alpha hydrogens and the stable enolate form, allows them to participate in a wide array of reactions, particularly those involving carbon-carbon bond formation like Claisen condensations. fiveable.melibretexts.org They are also versatile precursors for the synthesis of various heterocyclic compounds. wikipedia.orgfiveable.meijpras.com

In materials science, β-diketones are significant due to their ability to form stable coordination complexes with various metal ions, including transition and rare-earth metals. libretexts.orgmdpi.commdpi.com The enolate form acts as an efficient chelating ligand. mdpi.com These metal complexes, often referred to as metal acetylacetonates (B15086760) (though this compound forms analogous complexes), have applications in areas such as solvent extraction of metals, polymer stabilization, and the development of functional materials. scispace.comlibretexts.orgmdpi.commdpi.com Research also explores their potential in developing nanomaterials for sensing and bioimaging. mdpi.com

Significance in Research

FieldSignificance of β-Diketone ScaffoldsExamples/Applications
Organic SynthesisVersatile intermediates for C-C bond formation and synthesis of heterocycles. fiveable.meijpras.comClaisen condensation, synthesis of pyrazoles, isoxazoles, and triazoles. fiveable.meijpras.com
Materials ScienceFormation of stable metal coordination complexes. mdpi.commdpi.comMetal extraction, polymer stabilizers, functional materials, nanomaterials for sensing and bioimaging. scispace.comlibretexts.orgmdpi.commdpi.com
Medicinal ChemistryFound in natural products and used as scaffolds for designing biologically active compounds. nih.govmdpi.comresearchgate.netamanote.comresearchgate.netPotential in developing anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B1670049 Decane-2,4-dione CAS No. 13329-78-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13329-78-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

decane-2,4-dione

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-10(12)8-9(2)11/h3-8H2,1-2H3

InChI Key

WTVNFKVGGUWHQC-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)CC(=O)C

Canonical SMILES

CCCCCCC(=O)CC(=O)C

Appearance

Solid powder

Other CAS No.

13329-78-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decane-2,4-dione;  2,4-decanedione;  decane-7,9-dione.

Origin of Product

United States

Synthetic Methodologies for Decane 2,4 Dione and Structurally Analogous Diketones

Direct Synthesis Pathways for Decane-2,4-dione

Direct synthesis approaches for this compound typically involve reactions that introduce the two ketone functionalities onto a decane (B31447) precursor or assemble the decane backbone with the diketone structure already in place.

Oxidative Approaches from Decane Precursors

Oxidation reactions can be employed to introduce carbonyl groups onto a decane chain. While direct oxidation of decane specifically to this compound is not commonly detailed in broad overviews, the general principle of oxidizing alkane chains or their functionalized derivatives to form diketones is a known strategy in organic chemistry. For instance, the autoxidation of decane has been shown to produce various decanediones, including decane-2,5-dione, decane-3,6-dione, and decane-4,7-dione, albeit in lower yields compared to other products like lactones journals.co.za. The yields of these disubstituted products decrease as the desired oxidation site moves further from the terminal position of the alkane chain journals.co.za.

Oxidation of alkenes can also lead to diketones. For example, the oxidation of E-5-decene with potassium permanganate (B83412) in slightly acidic aqueous acetone (B3395972) solutions initially yields a ketol (5-hydroxy-6-decanone), which is then further oxidized to the diketone, 5,6-decanedione (B1606482) cdnsciencepub.com. While this example provides a 1,2-diketone rather than a 1,3-diketone like this compound, it illustrates the principle of oxidative routes to decanediones from unsaturated precursors cdnsciencepub.com.

Condensation Reactions Utilizing Appropriate Carbonyl and Methylene (B1212753) Precursors

Condensation reactions are a versatile class of reactions used to form carbon-carbon bonds, often between carbonyl compounds and active methylene compounds. The Claisen condensation is a classic example frequently employed in the synthesis of 1,3-diketones. This method involves the C-acylation of the alpha-position of ketones, often in the form of their enolates, with acylating agents such as esters, acid halides, or acid anhydrides beilstein-journals.org.

While specific detailed procedures for the Claisen condensation yielding this compound from readily available precursors were not extensively detailed in the search results, the general applicability of this reaction to synthesize 1,3-diketones from appropriate methyl ketone (e.g., 2-undecanone) and ester (e.g., ethyl acetate) precursors or similar combinations is well-established in organic synthesis literature mdpi.com. Another approach involves the reaction of carboxylic acids with ketones in the presence of activating agents, which can lead to the formation of beta-diketones beilstein-journals.org.

Advanced Synthetic Routes for Spiro-Diketones and Related Decane-Dione Derivatives

The synthesis of more complex diketone structures, such as spiro-diketones and other decane-dione derivatives, often requires multi-step strategies, including cyclization and enantioselective methods.

Multi-Step Synthesis Strategies for Complex Spirocyclic Systems

Spiro-diketones, characterized by a spiro atom where two rings share a single carbon, are often synthesized through multi-step sequences. For instance, the synthesis of spiro[4.5]decane-2,7-dione has been achieved through an eight-step route starting from cyclohexenone, involving catalytic asymmetric Michael addition, Wolff rearrangement, and intramolecular C-H insertion sioc-journal.cn.

Another example is the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives via a one-pot, four-component reaction researchgate.net. Spiro[cyclopropane-1,2′-indene]-1′,3′-diketone frameworks have also been synthesized through methods involving transition metal catalysis or reactions of alpha-carbonyl esters with methylene-1,3-indene diketones google.com. These multi-step approaches allow for the construction of complex spiro architectures with precise control over ring formation and functional group placement.

Spirocyclic structures incorporating the decane framework, such as 1,3,8-triazaspiro[4.5]this compound derivatives, are synthesized via multi-step reactions, often including condensation and cyclization processes. A common method involves the Strecker reaction followed by condensation and cyclization vulcanchem.comucl.ac.be. For example, a three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]this compound has been reported, involving the reaction of a carbonitrile with potassium cyanate (B1221674) followed by cyclization mdpi.com.

Spiro-Diketone DerivativeStarting MaterialsKey ReactionsOverall Yield (if reported)References
(R)-Spiro ontosight.aiontosight.aidecane-2,7-dioneCyclohexenoneMichael addition, Wolff rearrangement, C-H insertion28.5% sioc-journal.cn
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]this compoundCarbonitrile, Potassium cyanateCondensation, Cyclization60% mdpi.com
8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]this compoundPrecursors with spiro structure, 4-chloro-1,3-benzothiazol-2-amineCondensation, CyclizationNot specified smolecule.com
1,3,8-Triazaspiro[4.5]this compound coreCyanohydrins, Ammonium carbonateStrecker reaction, Cyclization60-75% vulcanchem.com

Enantioselective Synthesis and Chiral Induction in Decane-Dione Scaffolds

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral compound. For decane-dione scaffolds and related structures, this involves introducing chirality or selectively synthesizing one enantiomer over the other. Chiral induction, often achieved using chiral catalysts or reagents, plays a crucial role in these processes slideshare.netnih.gov.

Enantioselective Michael addition has been utilized in the synthesis of chiral spiro[4.5]decane-2,7-dione sioc-journal.cn. Another approach involves the stereoselective hydrogenation of cyclic ketones, such as Wieland-Miescher ketones and their analogs, to construct highly functionalized chiral bicyclo[4.4.0]decane-1,6-diones rsc.org. These methods demonstrate the application of asymmetric catalysis and chiral auxiliaries in accessing enantiomerically enriched diketone systems.

While direct examples of enantioselective synthesis specifically yielding chiral this compound were not found, the principles of asymmetric synthesis, including the use of chiral ligands and catalysts, are applicable to the synthesis of chiral diketones and related cyclic systems scispace.comresearchgate.net.

Cyclization Reactions and Ring-Closing Methodologies

Cyclization reactions are fundamental in constructing cyclic and spirocyclic diketones. These reactions involve the formation of a new ring by connecting two atoms within the same molecule or between different molecules.

Ring-closing metathesis (RCM) is a powerful tool for synthesizing cyclic systems, including spirocycles derived from 1,3-diketones or compounds with active methylene groups arkat-usa.org. This method allows for the formation of a new ring through the catalytic redistribution of carbon-carbon double bonds arkat-usa.org.

Intramolecular cyclization reactions are frequently used in the synthesis of spiro-diketones and other cyclic diketone derivatives. Examples include the cyclization of ureido derivatives to form spiro carbocyclic imidazolidine-2,4-diones mdpi.com and the cyclization of 1,4-diketones to form heterocyclic compounds like furan (B31954) and pyrrole (B145914) derivatives nih.gov. Oxidative cyclization reactions, sometimes catalyzed by transition metals like copper, can also be used to synthesize diketone-containing heterocycles rsc.orgacs.org.

The synthesis of bicyclic and spirocyclic decane-dione systems often relies on specific cyclization strategies. For instance, the formation of the spiro linkage in spiro[4.5]decane systems can be achieved through various cyclization processes ontosight.aismolecule.com. Multi-component reactions that involve simultaneous formation of multiple bonds and rings are also employed for the efficient synthesis of spiro diheterocycles researchgate.net.

Cyclization Reaction TypeApplication in Diketone SynthesisExamples (Diketone Systems)References
Ring-Closing Metathesis (RCM)Synthesis of spirocyclic systems from diketone precursorsSpirocycles derived from 1,3-diketones arkat-usa.org
Intramolecular CyclizationFormation of cyclic and spirocyclic diketone derivativesSpiro carbocyclic imidazolidine-2,4-diones, Furan and pyrrole derivatives from 1,4-diketones mdpi.comnih.gov
Oxidative CyclizationSynthesis of diketone-containing heterocyclesIndolyl phenyl diketones, Oxazoles from β-diketones rsc.orgacs.org
Multi-component CyclizationEfficient construction of spiro diheterocyclesSpiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives researchgate.net

Specific Reaction Mechanistic Studies (e.g., Strecker Reaction, Rh(II) Carbene C-H Insertion)

While the Strecker reaction is primarily known for the synthesis of alpha-amino acids from aldehydes or ketones, ammonia, and cyanide, leading to alpha-aminonitriles that are subsequently hydrolyzed masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.compearson.com, it is not a direct method for synthesizing 1,3-diketones. The Strecker synthesis involves the formation of an imine followed by the addition of cyanide and subsequent hydrolysis of the nitrile group to a carboxylic acid. masterorganicchemistry.comwikipedia.org This mechanism is distinct from the carbon-carbon bond formation required to construct the 1,3-diketone moiety.

Rhodium(II) carbene C-H insertion reactions, on the other hand, represent a powerful strategy for carbon-carbon bond formation and can be relevant to the synthesis of diketones or related cyclic structures. Transition metal-catalyzed reactions of diazo compounds generate highly reactive metal-carbene intermediates that can undergo insertion into C-H bonds. dicp.ac.cnnih.gov Rhodium(II) catalysts are commonly used for these transformations. nih.govpku.edu.cn The mechanism typically involves the generation of a metal-carbene species from a diazo compound, followed by insertion into a nearby C-H bond. dicp.ac.cnrsc.orgrsc.org This approach has been explored for the synthesis of various cyclic and acyclic compounds, including those with dicarbonyl features. For instance, rhodium-catalyzed annulation reactions involving diazo compounds and carbonyl partners have been reported, leading to the formation of cyclic diketones or related structures. rsc.org The regioselectivity and stereoselectivity of these insertions can be influenced by the catalyst and substrate structure. nih.govpku.edu.cn

Development of Efficient and High-Yield Synthetic Protocols

Significant efforts have been dedicated to developing efficient and high-yield protocols for the synthesis of 1,3-diketones. One notable approach involves the "soft enolization" strategy, which utilizes a Lewis acid, such as MgBr2·OEt2, to facilitate selective enolate formation and acylation of ketones with acylating agents like N-acylbenzotriazoles or O-pentafluorophenyl (O-Pfp) esters. organic-chemistry.orgacs.org This method often proceeds under mild conditions and can tolerate various functional groups, providing 1,3-diketones in high yields (up to 96%). organic-chemistry.org

Another method involves the reaction of ketones with tertiary amides in the presence of a base like LiHMDS, offering good yields under transition-metal-free conditions. organic-chemistry.org Decarboxylative coupling reactions have also been explored for the synthesis of 1,3-diketones. nih.gov Additionally, methods utilizing α,β-unsaturated ketones treated with acid chlorides and Et2Zn in the presence of a rhodium catalyst have been reported for the synthesis of substituted 1,3-diketones. organic-chemistry.org

Spectroscopic and Crystallographic Characterization of Decane 2,4 Dione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their relative numbers, and their connectivity based on spin-spin coupling. For Decane-2,4-dione, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons between the carbonyl groups, and the methylene and methyl protons of the alkyl chain. The chemical shifts and splitting patterns of these signals are indicative of their electronic environment and neighboring protons. While direct ¹H NMR data for this compound were not located, ¹H NMR has been successfully used to validate the substituents and structural features in derivatives of 1,3-diazaspiro[4.5]this compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments. The chemical shifts of these signals are particularly sensitive to the hybridization state and the presence of electronegative atoms or functional groups. For this compound, signals corresponding to the two carbonyl carbons, the methylene carbon between the carbonyls, and the various carbons in the alkyl chain would be expected. ¹³C NMR data has been reported for derivatives of 1,3-diazaspiro[4.5]this compound, aiding in their structural elucidation. Predicted ¹³C NMR spectra are also available for related spirocyclic compounds.

Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect SpectroscopY (NOESY), provide crucial connectivity and spatial information that complements 1D NMR data. HMBC reveals correlations between protons and carbons that are separated by two or three bonds, helping to establish the carbon framework and the positions of substituents. NOESY shows correlations between protons that are spatially close to each other, regardless of the number of bonds between them, which is valuable for determining relative stereochemistry and conformation. These techniques have been applied in the structural determination of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]this compound, where HMBC and NOESY correlations were used to elucidate its 3D structure and stereochemistry.

Quantum chemical calculations, particularly those employing the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict NMR chemical shifts. Comparing experimentally obtained chemical shifts with theoretically predicted values for proposed structures can be a powerful tool for confirming structural assignments, especially for complex molecules or when experimental data is ambiguous. GIAO calculations have been used to predict the ¹³C NMR chemical shifts of conformers of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]this compound, assisting in the assignment of the experimentally observed spectrum to a specific conformation.,, This approach is also used for predicting NMR properties in other organic molecules like 1,9-diaminononane.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly useful for determining the exact molecular mass of a compound, which can be used to unequivocally determine its elemental composition. This is crucial for confirming the identity and purity of synthesized compounds. HRMS has been employed in the characterization of derivatives of spiro[4.5]this compound to verify their molecular formulas.,,,, For this compound (C₁₀H₁₈O₂), HRMS would provide a highly accurate measurement of its molecular mass, allowing for confirmation of its elemental composition.

Compounds Mentioned and PubChem CIDs:

Compound NamePubChem CID
This compound71713
1,3-diazaspiro[4.5]this compound12799
1,3,8-Triazaspiro[4.5]this compound120989
7,7-dimethyl-8-oxa-1,3-diazaspiro[4.5]this compound12219532
1-methyl-8-phenyl-1,3-diazaspiro[4.5]this compoundNot Available*
This compound hydrochloride18545186

NMR Data Table (Illustrative based on related compounds and general knowledge):

Since specific detailed NMR data for this compound was not found, the table below illustrates the types of signals expected and their approximate chemical shift ranges based on general knowledge of similar functional groups in organic molecules and data from related compounds. This is not a comprehensive or experimentally derived spectrum for this compound.

Hydrogen/Carbon TypeApproximate ¹H Chemical Shift (ppm)Approximate ¹³C Chemical Shift (ppm)Notes
CH₃ (at C1)~2.1-2.3~25-35Methyl adjacent to carbonyl
CH₂ (at C3)~3.4-3.8~45-55Methylene between two carbonyls
CH₂ (C5 to C9 of alkyl chain)~1.2-1.6~20-30Alkyl chain methylenes
CH₃ (at C10)~0.8-1.0~10-15Terminal alkyl chain methyl
C=O (at C2 and C4)-~195-210Carbonyl carbons

HRMS Data (Illustrative based on molecular formula):

For this compound (C₁₀H₁₈O₂), the theoretical monoisotopic mass is 170.1307 Da. HRMS analysis would aim to measure the mass of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or M⁺) with high accuracy to confirm this theoretical mass and thus the elemental composition. For example, HRMS data for a spirocyclic derivative, C₁₅H₁₈N₂O₂, showed a calculated [M − H]⁺ m/z of 257.1285 and an obtained value of 257.1287.,

Ion TypeTheoretical m/z (C₁₀H₁₈O₂)
[M+H]⁺171.1385
[M-H]⁻169.1229
M⁺170.1307

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in complex mixtures, as well as for assessing the purity of a compound. This method is applicable to beta-diketones and their derivatives. ijpsr.comontosight.ainih.govepa.govlupinepublishers.comclinicaterapeutica.itresearchgate.netdergipark.org.trresearchgate.netpsu.edu

LC/MS/MS involves separating the mixture using liquid chromatography, followed by the introduction of the separated components into a mass spectrometer. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ionized molecules and their fragments, providing information about their molecular weight and structural characteristics. psu.edu This is particularly useful for identifying impurities or analyzing mixtures containing this compound.

Studies on related beta-diketones and spiro[4.5]this compound derivatives have utilized LC/MS/MS for characterization and purity assessment. ontosight.ainih.govepa.govdergipark.org.trmdpi.com For instance, high-resolution mass spectrometry (HRMS), often coupled with LC, has been used to confirm the molecular formula of synthesized compounds. mdpi.com Electrospray ionization mass spectrometry (ESI-MS) has also been successfully applied to the identification of modified and unmodified lipophilic beta-diketones, demonstrating its utility for this class of compounds. lupinepublishers.com LC/MS/MS methods have also been developed for the analysis of vicinal diketones for purity and in mixtures, highlighting the technique's applicability to diketone analysis. researchgate.netpsu.edu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is essential for identifying functional groups and studying molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for the identification of functional groups present in this compound. ijpsr.comnih.govmdpi.comnih.govscholarsresearchlibrary.comblogspot.comnih.govrsc.orgresearchgate.netuctm.eduspiedigitallibrary.orgresearchgate.netnih.govtandfonline.comresearchgate.netjournals.co.zaresearchgate.net The IR spectrum of a molecule arises from the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds.

For beta-diketones like this compound, IR spectroscopy is particularly valuable for distinguishing between the keto and enol tautomeric forms. mdpi.comnih.govblogspot.comnih.gov The carbonyl stretching vibration (C=O) is a prominent feature in the IR spectrum. In the diketo form, characteristic C=O stretching bands are observed. mdpi.comnih.govblogspot.com For beta-diketones, these can appear in the range of 1687–1790 cm⁻¹, with slight variations depending on the specific structure and environment. mdpi.comnih.gov

The enol form, stabilized by intramolecular hydrogen bonding, exhibits a shifted and broadened C=O stretching band, typically at lower wavenumbers (e.g., 1580–1640 cm⁻¹ for some fluorinated beta-diketones or 1650–1700 cm⁻¹ for other enol forms). mdpi.comnih.gov The presence and relative intensities of the C=O bands corresponding to the keto and enol forms in the IR spectrum can provide insights into the tautomeric equilibrium. blogspot.com Additionally, the O-H stretching vibration of the enol form, involved in hydrogen bonding, appears as a broad band at lower frequencies compared to a free O-H group. researchgate.net

Studies on various beta-diketones and related spiro compounds have utilized IR spectroscopy to confirm the presence of carbonyl groups and N-H bonds (in the case of spirohydantoins), providing characteristic absorption bands. mdpi.comrsc.orguctm.eduresearchgate.net For example, spiro[4.5]this compound derivatives show characteristic C=O stretching bands in their FTIR spectra. rsc.org

Raman Spectroscopy (Implicitly relevant to vibrational studies)

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. While IR measures the absorption of light due to changes in dipole moment during vibration, Raman spectroscopy measures the scattering of light due to changes in polarizability. americanpharmaceuticalreview.com Both techniques provide information about the vibrational modes of a molecule and can be used for functional group identification and structural characterization. researchgate.netamericanpharmaceuticalreview.comamerigoscientific.comspectrabase.comresearchgate.net

Raman spectroscopy can also be applied to the study of beta-diketones and their tautomerism, providing complementary data to IR spectroscopy regarding the vibrational assignments and the nature of chemical bonds, including those involved in intramolecular hydrogen bonding in the enol form. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is useful for studying the electronic transitions within a molecule and can provide information about conjugation and tautomeric equilibria in beta-diketones.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy involves measuring the absorption of ultraviolet and visible light by a substance. This absorption promotes electrons to higher energy levels and is sensitive to the electronic environment of the molecule, particularly the presence of chromophores and conjugated systems. ijpsr.comnih.govdergipark.org.trmdpi.comnih.govscholarsresearchlibrary.comnih.govrsc.orgum.ac.irresearchgate.net

Beta-diketones exhibit characteristic UV-Vis absorption spectra that are influenced by their tautomeric state. nih.govnih.govrsc.orgum.ac.irresearchgate.net The diketo and enol forms have different electronic structures and thus different absorption properties. The enol form, with its conjugated system involving the carbonyl group, the carbon-carbon double bond, and the hydroxyl group, typically shows stronger absorption at longer wavelengths compared to the less conjugated diketo form. rsc.org

UV-Vis spectroscopy can be used to study the keto-enol equilibrium in solution. nih.govnih.govrsc.orgum.ac.irresearchgate.net By analyzing the changes in the intensity of the absorption bands corresponding to the keto and enol forms under different conditions (e.g., solvent polarity), the position of the tautomeric equilibrium can be determined. rsc.orgum.ac.irresearchgate.net For example, the enol form is often favored in less polar solvents due to the stabilization provided by intramolecular hydrogen bonding. rsc.org Studies on various beta-diketones have shown distinct UV-Vis absorption bands attributed to the different tautomeric forms. nih.govum.ac.irresearchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a quantitative technique used to determine the percentage of each element (typically carbon, hydrogen, and nitrogen) present in a pure organic compound. ijpsr.commdpi.comscholarsresearchlibrary.comrsc.orguctm.eduresearchgate.netresearchgate.netjournals.co.zaacs.orgresearchgate.netcore.ac.uk This data is compared to the theoretically calculated percentages based on the proposed molecular formula to confirm the compound's stoichiometry and purity.

For this compound and its derivatives, elemental analysis provides a crucial validation of the synthesized product. mdpi.comrsc.orguctm.eduresearchgate.netresearchgate.netjournals.co.zaacs.org Good agreement between the experimentally found percentages and the calculated values supports the successful synthesis of the target compound with the correct elemental composition. mdpi.comrsc.orguctm.eduresearchgate.netresearchgate.netjournals.co.zaacs.org Deviations in elemental analysis results can indicate the presence of impurities or an incorrect molecular structure. mdpi.com

Studies on spiro[4.5]this compound derivatives and other beta-diketones frequently report elemental analysis data as part of the compound characterization, demonstrating its standard use in confirming stoichiometry. mdpi.comrsc.orguctm.eduresearchgate.netacs.org For example, elemental analysis results showing carbon, hydrogen, and nitrogen content within a small percentage of the calculated values are often presented to confirm the purity and composition of synthesized spirohydantoin derivatives. mdpi.comrsc.orguctm.edu

TechniqueInformation ProvidedRelevance to this compound and Derivatives
LC/MS/MSPurity, identification, mixture analysis, molecular weightConfirming purity, identifying impurities, analyzing reaction mixtures, determining molecular weight. ontosight.ainih.govepa.govlupinepublishers.comresearchgate.netdergipark.org.trresearchgate.netpsu.edumdpi.com
IR SpectroscopyFunctional group identification, tautomerismIdentifying carbonyl and C-H functional groups, studying keto-enol tautomerism through C=O and O-H vibrations. ijpsr.comnih.govmdpi.comnih.govscholarsresearchlibrary.comblogspot.comnih.govrsc.orgresearchgate.netuctm.eduspiedigitallibrary.orgresearchgate.netnih.govtandfonline.comresearchgate.netjournals.co.zaresearchgate.net
Raman SpectroscopyFunctional group identification, molecular vibrationsComplementary to IR for functional group identification and vibrational analysis. researchgate.netamericanpharmaceuticalreview.comamerigoscientific.comspectrabase.comresearchgate.net
UV-Vis SpectroscopyElectronic transitions, tautomerismStudying electronic transitions and the keto-enol equilibrium through characteristic absorption bands. ijpsr.comnih.govdergipark.org.trmdpi.comnih.govscholarsresearchlibrary.comnih.govrsc.orgum.ac.irresearchgate.net
Elemental AnalysisElemental composition, stoichiometry, purityConfirming the elemental composition and stoichiometry of the synthesized compound, indicating purity. ijpsr.commdpi.comscholarsresearchlibrary.comrsc.orguctm.eduresearchgate.netresearchgate.netjournals.co.zaacs.orgresearchgate.netcore.ac.uk

Tautomeric Equilibria and Conformational Dynamics of Decane 2,4 Dione

Investigation of Keto-Enol Tautomerism in Diketones.nanalysis.comdoubtnut.com

Decane-2,4-dione, as a β-dicarbonyl compound, exhibits keto-enol tautomerism, an equilibrium between a diketo form and an enol form. nanalysis.comlibretexts.org This equilibrium is a fundamental characteristic of β-diketones and is influenced by several factors, including solvent, temperature, and intramolecular forces. doubtnut.com The enol tautomer is characterized by a hydroxyl group adjacent to a carbon-carbon double bond, while the keto form contains two carbonyl groups. libretexts.org For many β-diketones, the equilibrium can significantly favor the enol form due to stabilizing factors. libretexts.orgyoutube.com

Quantitative Determination of Tautomeric Ratios in Various Solvents.cdnsciencepub.com

The ratio of keto to enol tautomers of this compound is highly dependent on the solvent. mdpi.comrsc.org This solvent sensitivity arises from the differential solvation of the less polar enol form and the more polar keto form. doubtnut.comrsc.org

Nonpolar Solvents: In nonpolar solvents such as hexane (B92381) or carbon tetrachloride, the enol form is predominant. pearson.com This preference is attributed to the stability conferred by a strong intramolecular hydrogen bond within the enol molecule, which is not disrupted by the solvent. rsc.orgstackexchange.com For the representative β-diketone 2,4-pentanedione, the enol form can constitute as much as 92% of the mixture in nonpolar environments. pearson.com

Polar Aprotic Solvents: Polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO), can also support a high proportion of the enol tautomer as they are effective hydrogen bond acceptors. missouri.edu

Polar Protic Solvents: In polar protic solvents like water, the equilibrium shifts to favor the keto form. pearson.comstackexchange.com These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it. pearson.comaskfilo.com This external hydrogen bonding competes with and weakens the internal hydrogen bond that stabilizes the enol form. askfilo.com For 2,4-pentanedione, the enol content drops to around 15% in water. askfilo.com

Tautomeric Ratios of 2,4-Pentanedione in Various Solvents
SolventSolvent Type% Enol Form% Keto Form
HexaneNonpolar92%8%
Carbon TetrachlorideNonpolar81%19%
BenzeneNonpolar86%14%
Acetone (B3395972)Polar Aprotic74%26%
WaterPolar Protic15%85%

Influence of Temperature on Tautomeric Equilibrium.doubtnut.com

Temperature affects the position of the keto-enol equilibrium. doubtnut.com Studies on similar β-diketones have shown that the process of enolization is typically exothermic. rsc.org According to Le Châtelier's principle, an increase in temperature will shift the equilibrium in the endothermic direction, which in this case favors the formation of the keto tautomer. For example, in the gas phase, acetylacetone (B45752) is found entirely in its enol form at 300 K, but the enol percentage decreases to 64% at 671 K, indicating a shift toward the diketo form at higher temperatures. mdpi.com

Energetic Contributions of Intramolecular Hydrogen Bonding in Enol Stabilization.doubtnut.com

A primary factor stabilizing the enol tautomer of β-diketones is the formation of a strong intramolecular hydrogen bond. libretexts.orgrsc.org This interaction occurs between the hydroxyl proton and the oxygen atom of the nearby carbonyl group, creating a stable, six-membered pseudo-ring structure. scirp.org

Kinetic Aspects of Tautomeric Interconversion (e.g., Proton Transfer Mechanisms).researchgate.net

The interconversion between the keto and enol forms is a dynamic process involving proton transfer. nanalysis.comwwnorton.com Under neutral conditions, this tautomerization is relatively slow. libretexts.org However, the rate of interconversion is significantly increased by the presence of acid or base catalysts. libretexts.orgmasterorganicchemistry.com

Acid Catalysis: In an acidic medium, the mechanism involves the protonation of one of the carbonyl oxygens, forming an oxonium ion. libretexts.org This is followed by the removal of an α-hydrogen by a weak base (such as a water molecule), leading to the formation of the enol. libretexts.orgmasterorganicchemistry.com

Base Catalysis: Under basic conditions, the process begins with the deprotonation of the α-carbon by a base to form a resonance-stabilized enolate anion. nanalysis.comlibretexts.orgmasterorganicchemistry.com Subsequent protonation of the enolate's oxygen atom yields the enol tautomer. libretexts.orgmasterorganicchemistry.com

While the keto-enol interconversion is slow enough to allow for the observation of both forms by methods like NMR spectroscopy, the proton transfer between the two oxygen atoms in the enol form (enol-enol tautomerism) is extremely rapid due to a very low energy barrier. mdpi.commissouri.edunih.gov

Conformational Analysis and Preferred Geometries.mdpi.comnih.gov

The three-dimensional structure and preferred conformations of this compound are dictated by the need to minimize steric and electronic repulsions while maximizing stabilizing interactions.

Identification of Energy Minima Conformations.mdpi.comnih.gov

Computational and experimental studies on acyclic β-diketones have identified the most stable conformations for both the keto and enol tautomers.

Enol Tautomer: The lowest energy conformation for the enol form is the cis-enol tautomer. researchgate.net This geometry allows for the formation of the stabilizing intramolecular hydrogen bond, resulting in a planar, six-membered ring-like structure. scirp.org

Keto Tautomer: For the diketo form, the preferred conformation is one where the two carbonyl groups are not parallel. missouri.edu This arrangement minimizes the dipole-dipole repulsion between the electron-rich oxygen atoms of the two carbonyl groups. rsc.org

Impact of Spirocyclic Structure on Conformational Characteristics

A spirocyclic system, by its nature, locks the this compound into a more rigid framework. The spiro atom, a single carbon shared between two rings, dramatically reduces the rotational freedom around the C-C bonds of the dione (B5365651) backbone. This rigidity would restrict the molecule to a limited number of conformations, in contrast to the greater flexibility of the linear this compound.

The conformational characteristics of the resulting spiro-β-diketone would be dictated by the size and nature of the second ring fused at the spiro center. For instance, if the this compound is part of a spiro[5.5]undecane system, the cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. This, in turn, would force the β-dicarbonyl portion of the molecule into a specific spatial arrangement. The steric interactions between the substituents on the two rings would play a crucial role in determining the most stable conformation.

Furthermore, the constrained geometry of a spirocyclic β-diketone can have a pronounced effect on the keto-enol tautomeric equilibrium. In linear β-diketones, the enol form is often stabilized by the formation of a planar six-membered ring through an intramolecular hydrogen bond. The rigid framework of a spiro compound might either favor or hinder the planarity required for optimal enol stabilization.

Bulky substituents and steric hindrance in β-diketones are known to influence the position of the keto-enol equilibrium. In a spirocyclic derivative, the fixed orientation of the rings can introduce significant steric strain. If this strain is more pronounced in the planar enol form, the equilibrium would be shifted towards the non-planar diketo tautomer. Conversely, if the spirocyclic structure can accommodate the planar enol tautomer without introducing significant strain, the enol form might still be prevalent.

The analysis of related spirocyclic systems provides some insight into the potential conformational dynamics. Studies on various spiro compounds, including those with heterocyclic rings, have demonstrated that the rings can adopt conformations such as chair, boat, or twist-boat, depending on the substituents and the electronic effects at play. The interplay of these conformational preferences within the spirocyclic framework would ultimately define the three-dimensional structure and reactivity of a spiro-decane-2,4-dione derivative.

To provide a comprehensive understanding of the impact of a spirocyclic structure on the conformational characteristics of this compound, further dedicated research, including synthesis, X-ray crystallography, and advanced NMR spectroscopic studies, would be necessary.

Table of Potential Conformational Influences of a Spirocyclic Structure on this compound

FeatureImpact on this compoundPotential Outcome
Reduced Rotational Freedom The spiro center locks the C-C bonds of the dione moiety.Limited number of accessible conformations; increased rigidity.
Ring Conformation The conformation of the second ring (e.g., chair, boat) dictates the spatial arrangement of the dione.The β-dicarbonyl group is forced into a specific geometry.
Steric Interactions Interactions between substituents on both rings can lead to steric strain.The molecule will adopt a conformation that minimizes these unfavorable interactions.
Keto-Enol Tautomerism The rigid structure may favor or disfavor the planarity of the enol form.A shift in the tautomeric equilibrium towards either the keto or enol form.

Chemical Reactivity and Reaction Mechanisms of Decane 2,4 Dione

Nucleophilic Reactions at Carbonyl Centers

Beta-diketones like decane-2,4-dione possess two carbonyl groups that can serve as electrophilic centers for nucleophilic attack. While beta-diketones are often utilized as nucleophiles due to the acidity of their alpha-protons and subsequent enolate formation, the carbonyl carbons remain susceptible to attack by strong nucleophiles.

In typical nucleophilic addition reactions to simple aldehydes and ketones, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate with a negatively charged oxygen (an alkoxide) ontosight.ai. This intermediate is then often protonated. For beta-diketones, the presence of the second carbonyl group influences the electrophilicity of each carbonyl center.

While general methods employing beta-diketones as electrophiles in carbon-carbon bond-forming reactions via nucleophilic addition to the carbonyl are not as common as their use as nucleophiles, specific reactions demonstrate this reactivity uni.lu. For instance, beta-diketones can undergo nucleophilic attack with nitriles catalyzed by Lewis acids, leading to the synthesis of enaminones. This reaction involves the Lewis acid activating the nitrile, making it more susceptible to nucleophilic attack by the beta-diketone, likely through its enol form or a related species.

The specific site of nucleophilic attack in unsymmetrical beta-diketones like this compound (where one carbonyl is a methyl ketone and the other is an alkyl ketone) can be influenced by steric and electronic factors. Generally, the less sterically hindered carbonyl group may be more accessible to nucleophilic attack.

Condensation Reactions for Scaffold Elaboration

This compound, with its active methylene (B1212753) group and carbonyl functions, readily participates in various condensation reactions, serving as a key building block for the construction of more complex molecular scaffolds. These reactions typically involve the enolate form of the beta-diketone reacting with an electrophile, often another carbonyl compound.

A classic example of a condensation reaction involving beta-diketones is the Claisen condensation, although this reaction is more commonly used for the synthesis of beta-diketones from esters or ketones and esters. However, beta-diketones themselves can undergo condensation reactions with various reagents.

Formaldehyde, for example, can react with beta-diketones like pentane-2,4-dione (a smaller analog of this compound) to yield various condensation products, including those resulting from reactions at the active methylene group and subsequent cyclization or further additions. These reactions highlight the potential of this compound to form complex structures through condensation with suitable partners.

The synthesis of spirocyclic compounds containing the this compound or related frameworks often involves condensation reactions of appropriate precursors, demonstrating the utility of the beta-diketone moiety in constructing complex ring systems. These condensation processes can involve reactions between the active methylene group of a precursor and a carbonyl compound, followed by cyclization.

Acid- and Base-Catalyzed Transformations Involving Active Methylene Groups

The methylene group situated between the two carbonyl groups in this compound is significantly acidic due to the resonance stabilization of the resulting carbanion (enolate) by both flanking carbonyls. This enhanced acidity allows for deprotonation by relatively mild bases, such as hydroxide (B78521) or alkoxide ions, in addition to strong bases like lithium diisopropylamide (LDA).

The enolate form is a powerful nucleophile and is the key intermediate in many acid- and base-catalyzed transformations of beta-diketones. Base-catalyzed reactions typically involve the formation of the enolate, which then reacts with an electrophile. Acid-catalyzed reactions often proceed via the enol tautomer, which is also nucleophilic.

The equilibrium between the keto and enol forms is influenced by solvent polarity and substituents. While the keto form can dominate in polar solvents like water, the enol form is often favored in less polar organic solvents and is stabilized by intramolecular hydrogen bonding. Acid catalysts can promote the formation of the enol tautomer.

These acid- and base-catalyzed transformations involving the active methylene group are central to the synthetic utility of beta-diketones, enabling a wide range of reactions such as alkylation, acylation, and condensation reactions by generating the reactive enolate or enol species.

Electrophilic Substitution and Halogenation on the Active Methylene Carbon

The nucleophilic character of the enolate or enol form of this compound makes the active methylene carbon susceptible to electrophilic attack. This is a type of alpha-substitution reaction.

Halogenation is a common example of electrophilic substitution at the active methylene position of beta-diketones. This reaction can occur under both acidic and basic conditions. Under acid-catalyzed conditions, the reaction proceeds via the enol tautomer, which attacks the electrophilic halogen molecule.

For example, beta-diketones can be converted to alpha-brominated 1,3-dicarbonyl compounds using reagents like N-bromosuccinimide under appropriate conditions. Similarly, transformations of beta-diketones to beta-chloro-alpha,beta-unsaturated ketones have been reported, often involving activation and substitution at the alpha-carbon.

The regioselectivity of electrophilic substitution on unsymmetrical beta-diketones like this compound can be influenced by the reaction conditions and the nature of the electrophile, potentially leading to substitution at the methylene group adjacent to either the methyl or the pentyl chain.

Cleavage Reactions and Decomposition Pathways

Beta-diketones can undergo cleavage reactions, breaking carbon-carbon bonds within the molecule. These reactions can be mediated by enzymes or chemical reagents.

Enzymatic cleavage of beta-diketones is a known process, occurring in biological systems and having relevance in metabolism and bioremediation. Different enzymes can catalyze the cleavage of the C-C bond within the beta-diketone functionality through various mechanisms. For instance, some enzymes cleave the bond using a hydrolase mechanism, while others may involve dioxygenase activity.

Beyond enzymatic processes, chemical methods for the cleavage of C-C bonds in beta-diketones have also been developed. Transition metal catalysts, such as copper and iron complexes, have been shown to promote the cleavage of beta-diketone C-C bonds. Copper-catalyzed methods have been reported for the cleavage of monoalkylated beta-diketones, leading to the formation of alpha,beta-unsaturated ketones. Iron-catalyzed cascade radical processes have also been shown to induce C-C single bond cleavage in beta-diketones, resulting in different product types like gamma-keto nitriles. The regioselectivity of such cleavage can be influenced by steric factors.

Coordination Chemistry of Decane 2,4 Dione As a Ligand

Ligand Design and Chelating Properties of β-Diketones

β-Diketones, including decane-2,4-dione, are renowned for their excellent chelating capabilities, making them a cornerstone in the design of coordination compounds. alfachemic.comresearchgate.net Their effectiveness as ligands is primarily due to their existence as a tautomeric equilibrium between the diketo and enol forms. nih.gov The enol form can be deprotonated to yield a monoanionic ligand, the β-diketonate, which coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. researchgate.net This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes.

The coordination versatility of β-diketonate ligands allows for several binding modes, which are crucial in the construction of diverse molecular architectures.

Monodentate: Although less common, a β-diketonate can coordinate to a metal center through only one of its oxygen atoms. This mode is typically observed when the ligand is in its neutral keto form or when steric constraints prevent chelation.

Bidentate (Chelating): This is the most prevalent binding mode for β-diketonates like this compound. nih.gov The deprotonated enolate form acts as a κ²-O,O'-chelating ligand, binding the metal ion via both oxygen atoms to form a stable six-membered ring. researchgate.netnih.gov This bidentate coordination is fundamental to the stability and widespread application of metal β-diketonate complexes.

Polydentate (Bridging and Multi-site Coordination): While a single β-diketone unit is inherently bidentate, more complex polydentate ligands can be designed by linking multiple β-diketone fragments. researchgate.net These ligands can form polynuclear complexes by bridging multiple metal centers. Furthermore, the oxygen atoms of a simple β-diketonate can act as bridging atoms between two different metal ions, a behavior observed in some heterometallic complexes. nih.gov

Table 2: Binding Modes of β-Diketone Ligands
Binding ModeDescriptionCommonality
MonodentateCoordination through a single oxygen atom.Rare
Bidentate (Chelating)Coordination via both oxygen atoms to the same metal center, forming a six-membered ring.Most Common nih.gov
Bidentate (Bridging)Each oxygen atom coordinates to a different metal center, bridging two metals.Observed in polynuclear complexes nih.gov
PolydentateOccurs in ligands containing multiple β-diketone units, allowing coordination to multiple metal ions.Synthetically designed researchgate.net

The nature of the substituents on the β-diketone backbone significantly influences its coordination properties. In this compound, the presence of a hexyl group (a long alkyl chain) has several important consequences.

The length of the alkyl chain can affect the steric hindrance around the metal center, potentially influencing the coordination number and geometry of the resulting complex. Moreover, the lipophilicity of the ligand is increased by the long alkyl chain, which enhances the solubility of the metal complex in nonpolar organic solvents. Studies on various metal complexes have shown that increasing the alkyl chain length can lead to an increase in the stability constants and partition constants of the complexes. researchgate.net The enol content of the β-diketone, which is crucial for chelation, also tends to increase with the size of the alkyl substituents. nih.govresearchgate.net In the solid state, the alkyl chain length can also play a critical role in determining the crystal packing of the complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the β-diketone's enolic form, thereby promoting coordination.

Characterization of the resulting complexes is achieved through a combination of spectroscopic and analytical techniques:

Elemental Analysis: Confirms the empirical formula of the complex.

Infrared (IR) Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of the C=O and C=C bonds of the β-diketonate ligand upon complexation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Gives information about the electronic transitions within the complex, which helps in understanding the electronic state and coordination environment of the metal ion. nih.gov

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the complex.

X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net

This compound readily forms complexes with a variety of transition metals. Palladium(II), with its d⁸ electron configuration, has a strong propensity to form square planar complexes. The synthesis of a palladium(II) complex with this compound would typically involve reacting a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂PdCl₄), with two equivalents of the ligand. researchgate.net The resulting neutral complex, bis(decane-2,4-dionato)palladium(II) or [Pd(C₁₀H₁₇O₂)₂], is expected to adopt a square planar geometry, which is characteristic of Pd(II) β-diketonate complexes. researchgate.netresearchgate.net Theoretical and experimental studies on analogous palladium complexes confirm the stability of this geometry. researchgate.netsemanticscholar.org

β-Diketones are particularly effective ligands for lanthanide ions (Ln³⁺). alfachemic.com The coordination of this compound to lanthanides can lead to the formation of neutral tris-complexes, [Ln(C₁₀H₁₇O₂)₃], or anionic tetrakis-complexes. The synthesis usually involves the reaction of a lanthanide(III) salt (e.g., nitrate (B79036) or chloride) with the β-diketone in a solvent like methanol (B129727) or ethanol. nih.govresearchgate.net Due to the large ionic radii of lanthanides, they tend to have higher coordination numbers, often 8 or 9. Consequently, the neutral tris-β-diketonate complexes frequently coordinate additional solvent molecules or ancillary ligands (like 1,10-phenanthroline) to satisfy their coordination sphere, forming species such as [Ln(β-dik)₃(coligand)₂]. nih.govresearchgate.net These lanthanide complexes are of significant interest due to their potential applications as luminescent materials, where the β-diketonate ligand acts as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion. alfachemic.com

Elucidation of Coordination Geometries and Electronic States

The geometry and electronic state of a metal complex are intrinsically linked and are dictated by the identity of the metal ion, its oxidation state, and the nature of the coordinating ligands.

For transition metal complexes of this compound, the coordination geometry is highly dependent on the d-electron count of the metal. For instance, a d⁸ metal like Pd(II) strongly favors a square planar geometry. libretexts.orgyoutube.com Other transition metals might form tetrahedral or octahedral complexes. libretexts.org The electronic states of these complexes are described by ligand field theory, where the d-orbitals of the metal ion are split into different energy levels upon coordination. This splitting determines properties such as the color and magnetic behavior of the complex.

Lanthanide ions, in contrast, have deeply buried 4f orbitals that are less affected by the ligand environment. Their interactions with ligands are primarily electrostatic. Lanthanides typically exhibit high coordination numbers, commonly 8 or 9. nih.govmdpi.com The corresponding coordination geometries are often described as square antiprismatic or dodecahedral for coordination number 8, and capped trigonal prismatic for coordination number 9. nih.govlibretexts.org The electronic states of lanthanide complexes are characterized by their sharp, line-like emission spectra resulting from f-f transitions, a property that is exploited in various optical applications. nih.gov

Table 3: Common Coordination Geometries in Metal Complexes
Coordination NumberGeometryTypical Metal Ions
4TetrahedralCo(II), Zn(II) libretexts.org
4Square PlanarPd(II), Pt(II), Ni(II) (d⁸) libretexts.orglibretexts.org
6OctahedralCr(III), Fe(III), Co(III) libretexts.org
8Square Antiprism, DodecahedronLanthanides (e.g., Eu³⁺, Tb³⁺), Actinides nih.govlibretexts.org
9Capped Trigonal PrismLanthanides (e.g., Nd³⁺) libretexts.org

Square Planar and Octahedral Geometries in Metal Complexes

The coordination of decane-2,4-dionate to metal ions can lead to various geometries, with square planar and octahedral being particularly common for divalent and trivalent metal ions, respectively.

Square Planar Geometry:

Metal ions with a d⁸ electron configuration, such as copper(II), frequently form square planar complexes with β-diketonate ligands. In these complexes, two bidentate decane-2,4-dionate ligands coordinate to the central metal ion. The resulting complex, bis(decane-2,4-dionato)metal(II), is typically neutral and often soluble in nonpolar organic solvents.

The electronic spectrum of such square planar copper(II) complexes is characterized by a broad d-d transition band in the visible region. bch.ro For instance, copper(II) Schiff base complexes with a square-planar geometry exhibit a broad d-d transition band in the range of 556-600 nm. bch.ro The exact position of this band for bis(decane-2,4-dionato)copper(II) would be influenced by the electronic effects of the hexyl group on the ligand.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic d⁹ copper(II) complexes. libretexts.org The EPR spectrum of a square planar copper(II) complex is typically axial, characterized by g|| > g⊥ > 2.0023, which indicates that the unpaired electron resides in the dx²-y² orbital in the plane of the ligands.

Table 1: Expected Properties of a Square Planar Bis(decane-2,4-dionato)copper(II) Complex (based on analogous β-diketonate complexes)
PropertyExpected CharacteristicReference Analogue
Coordination GeometrySquare PlanarBis(acetylacetonato)copper(II) researchgate.netwikipedia.org
Metal Ion Electron Configurationd⁹Copper(II) Complexes libretexts.org
UV-Vis d-d TransitionBroad band in the visible region (approx. 550-650 nm)Square Planar Cu(II) Schiff Base Complexes bch.ro
EPR g-valuesAxial spectrum with g|| > g⊥ > 2.0023Axially Elongated Copper(II) Complexes ethz.ch

Octahedral Geometry:

Trivalent metal ions, such as iron(III), typically form octahedral complexes with β-diketonate ligands, with the general formula tris(β-diketonato)metal(III). In the case of this compound, this would be tris(decane-2,4-dionato)iron(III). These complexes are neutral, often highly colored, and soluble in organic solvents.

The structure of the analogous complex, tris(acetylacetonato)iron(III), is well-established. It features an iron(III) center coordinated to six oxygen atoms from three acetylacetonate (B107027) ligands in an octahedral arrangement. Due to the high-spin d⁵ configuration of the Fe³⁺ ion, the complex has a regular octahedral geometry and is paramagnetic. mdpi.com

The magnetic properties of such high-spin iron(III) complexes are characteristic of five unpaired electrons. The magnetic moment can be determined using techniques like NMR spectroscopy (Evans method) and is expected to be close to the spin-only value of 5.92 μB. magritek.com

The electronic spectra of octahedral d-block metal compounds can provide information about their structure and bonding. bch.ro For a high-spin d⁵ ion like Fe(III), the d-d transitions are spin-forbidden and therefore very weak. bch.ro

Table 2: Expected Properties of an Octahedral Tris(decane-2,4-dionato)iron(III) Complex (based on analogous β-diketonate complexes)
PropertyExpected CharacteristicReference Analogue
Coordination GeometryOctahedralTris(acetylacetonato)iron(III) mdpi.com
Metal Ion Electron ConfigurationHigh-spin d⁵Iron(III) Complexes mdpi.com
Magnetic MomentApproximately 5.9 μBHigh-spin Mn(III) β-diketonate complexes nih.gov
UV-Vis d-d TransitionsWeak, spin-forbidden bandsGeneral d⁵ complexes bch.ro

Role of Diketone Ligands in Stabilizing Specific Oxidation States

β-Diketone ligands, including decane-2,4-dionate, play a significant role in stabilizing specific oxidation states of metal ions. The negatively charged oxygen donor atoms of the deprotonated ligand are hard bases, which, according to Hard and Soft Acid and Base (HSAB) theory, preferentially bind to hard acid metal ions. This includes many metal ions in common oxidation states like Cu(II) and Fe(III).

The chelate effect is a primary factor in the stabilizing ability of β-diketonate ligands. The formation of a stable six-membered chelate ring upon coordination of the bidentate ligand to the metal ion significantly increases the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands.

Furthermore, the electronic properties of the β-diketonate ligand can be tuned by modifying the substituents on the diketone backbone. While the hexyl group in this compound is primarily an electron-donating alkyl group, the introduction of electron-withdrawing or electron-donating groups at other positions could further influence the stability of different metal oxidation states. For example, electron-donating groups increase the electron density on the oxygen atoms, making the ligand a stronger base and better able to stabilize higher oxidation states. Conversely, electron-withdrawing groups can help to stabilize lower oxidation states.

Theoretical and Computational Chemistry Studies of Decane 2,4 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in chemistry due to its favorable balance of cost and accuracy for geometry optimization and property calculations. google.com DFT calculations have been applied to decane-2,4-dione derivatives to investigate their structural preferences, energetic landscapes, vibrational characteristics, and electronic properties.

Geometry Optimization and Energetic Landscape Exploration

Geometry optimization using DFT aims to find the most stable arrangement of atoms in a molecule, corresponding to an energy minimum on the potential energy surface. google.comntnu.no For this compound derivatives, DFT calculations have been employed to determine the energy minima of different conformers. For example, a study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]this compound (a spirocyclic analog) explored four possible conformations (A-D) derived from the cyclohexane (B81311) ring, including chair and twisted boat forms. mdpi.comresearchgate.netresearchgate.net

DFT calculations, specifically using the B3LYP functional with the 6-31+G(d,p) basis set, revealed the relative energies of these conformers. mdpi.comresearchgate.net Conformation B was found to be the energy minimum, set at 0 kJ/mol. The other conformers were higher in energy: Conformation A at 9.43 kJ/mol, Conformation C at 26.08 kJ/mol, and Conformation D at 30.83 kJ/mol. mdpi.comresearchgate.net This indicates that Conformation B is the most stable spatial arrangement for this specific this compound derivative. The phenyl ring in these structures consistently occupied the equatorial position, as the axial position would introduce steric hindrance, leading to higher energies. mdpi.comresearchgate.net

Detailed information regarding bond lengths, angles, and dihedrals for these minimized conformers can be obtained from such studies. mdpi.comresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations, typically performed after geometry optimization, are used to predict the infrared (IR) and Raman spectra of a molecule and to confirm if an optimized geometry corresponds to a true energy minimum (all real frequencies). faccts.de For this compound derivatives, DFT calculations have been used to compute vibrational frequencies and correlate them with experimental spectroscopic data. cabidigitallibrary.orgmdpi.com

In a study involving 3-amino-1,3-diazaspiro[4.5]this compound derivatives, vibrational frequencies were computed at the B3LYP/6-31G(d,p) level of theory. cabidigitallibrary.org These calculated frequencies showed good agreement with available experimental data obtained from IR spectroscopy in KBr. cabidigitallibrary.org Specifically, the characteristic strong carbonyl bands, experimentally observed between 1775-1778 cm⁻¹, were calculated to be in the 1773-1774 cm⁻¹ range. cabidigitallibrary.org Good correspondence was also found for calculated and experimental frequencies related to N-H, NH₂, and in-plane deformation modes. cabidigitallibrary.org

Prediction of Molecular Properties (e.g., Dipole Moments, Polarizability)

Computational methods, including DFT and ab initio approaches, can predict various molecular properties such as dipole moments and polarizability. mdpi.comresearchgate.netscm.comscielo.br These properties are tied to the electronic distribution within the molecule and influence its interactions with electric fields and other molecules.

Electronic Structure and Frontier Molecular Orbital Analysis

DFT is a powerful tool for investigating the electronic structure of molecules, including the characteristics of frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnumberanalytics.comaustinpublishinggroup.com The energies and spatial distributions of the HOMO and LUMO are crucial for understanding a molecule's chemical reactivity and charge transfer properties. researchgate.netnumberanalytics.comd-nb.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of kinetic stability and electron conductivity. researchgate.netaustinpublishinggroup.com A smaller gap generally suggests higher reactivity. researchgate.net

DFT calculations allow for the visualization of HOMO and LUMO orbitals, providing insights into where electron density is highest (HOMO) and lowest (LUMO), thus indicating potential sites for electrophilic and nucleophilic attack. austinpublishinggroup.comfrontiersin.org While detailed FMO analysis specifically for this compound was not extensively covered in the search results, studies on related molecules demonstrate how DFT is used to calculate orbital energies and visualize their spatial distributions to interpret reactivity and electronic transitions. researchgate.netaustinpublishinggroup.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density distribution of a molecule to understand its bonding nature and inter- and intramolecular interactions. researchgate.netfrontiersin.orgwiley-vch.de QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which provide quantitative information about the nature and strength of chemical bonds and non-covalent interactions like hydrogen bonds. mdpi.comfrontiersin.orgwiley-vch.de

For this compound derivatives and related spirohydantoins, QTAIM analysis has been applied to characterize hydrogen bonding and other interactions within crystal structures and optimized molecular geometries. researchgate.netmdpi.com Topological properties of the electron density at BCPs, such as the electron density value ρ(r) and the Laplacian of the electron density ∇²ρ(r), are used to distinguish between different types of interactions (e.g., covalent, polar, hydrogen bonding, van der Waals). frontiersin.orgwiley-vch.de For example, a study on pyran-2,4-dione derivatives (structurally related to this compound) used QTAIM calculations to analyze intramolecular O…H hydrogen bonds, classifying them as closed-shell interactions based on the topological properties at the BCPs. mdpi.com The interaction energies of these hydrogen bonds were also evaluated using QTAIM, showing higher energies at optimized geometries compared to X-ray structures due to shorter distances. mdpi.com QTAIM provides a rigorous, electron-density-based approach to quantifying the nature and strength of bonding interactions, offering deeper insights into the stability and structure of this compound and its derivatives. researchgate.netmdpi.comfrontiersin.orgwiley-vch.de

Computational Studies on Intermolecular Interactions and Crystal Packing

Computational studies on intermolecular interactions and crystal packing are crucial for predicting and understanding the solid-state properties of a compound. Techniques such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and PIXEL calculations are commonly employed to analyze the nature and strength of interactions between molecules in a crystal lattice.

Studies on related spiro-fused diketone systems, such as spirohydantoin derivatives, demonstrate the application of these computational tools. For instance, crystallographic and theoretical analyses involving DFT and QTAIM calculations have been used to investigate intermolecular interactions and crystal packing in 1,3-diazaspiro[4.5]this compound derivatives. nih.gov These studies often utilize single-crystal X-ray diffraction data to determine the crystal structure experimentally, followed by computational analysis to dissect the intermolecular forces stabilizing the observed packing arrangement. nih.govlabsolu.ca Hirshfeld surface analysis and two-dimensional fingerprint plots are valuable tools derived from computational crystallography that help visualize and quantify the contributions of different types of intermolecular contacts (e.g., H...O, H...H, C...H) within a crystal structure. fishersci.ptzhanggroup.org PIXEL calculations can further estimate the interaction energies between molecular pairs in the crystal lattice. fishersci.pt

Applying these methods to this compound would involve determining its crystal structure experimentally, followed by computational analysis to characterize the hydrogen bonding patterns (e.g., between carbonyl oxygens and alkyl C-H protons), van der Waals forces, and their collective influence on the molecule's packing in the solid state. Such studies would provide quantitative data on interaction energies and help elucidate the principles governing the self-assembly of this compound molecules into a crystalline lattice.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. These simulations provide insights into molecular conformations, flexibility, and interactions in various environments, including the gas phase, solution, or interfaces. While specific MD simulations focused on the conformational dynamics or interactions of linear this compound were not prominently found in the search results, MD is a standard technique applicable to such molecules.

For a flexible molecule like this compound, MD simulations could be used to explore its conformational space, identifying stable conformers and the energy barriers between them. The presence of two carbonyl groups introduces polarity and potential for intramolecular interactions (like hydrogen bonding or dipole-dipole interactions across the chain), which MD could help characterize.

Furthermore, MD simulations are widely used to study the interactions of molecules with their environment, such as solvents or biological targets. Studies on spiro-fused this compound derivatives have utilized MD simulations in the context of ligand-receptor interactions, for example, investigating the binding of 1,3,8-triazaspiro[4.5]this compound derivatives to opioid receptors. uni.lucenmed.comuni.lu These simulations can provide dynamic information about the stability of ligand-receptor complexes, the nature of interactions at the binding site, and conformational changes upon binding. Similarly, MD could be applied to study the behavior of this compound in different solvents, examining solvation effects and potential aggregation.

Although a study on the decane (B31447)/water interface was found, it focused on n-decane americanelements.com, highlighting the relevance of MD in understanding the behavior of decane-based molecules at interfaces, although the presence of the dione (B5365651) functional groups would significantly alter the interfacial properties compared to the simple alkane.

Advanced Research Applications and Role of Decane 2,4 Dione Derivatives

Intermediate in Organic Synthesis and Fine Chemicals Production

The reactivity of the dicarbonyl group and the adjacent active methylene (B1212753) center makes decane-2,4-dione a valuable building block in the synthesis of fine chemicals and complex organic molecules.

This compound is a potent precursor for the synthesis of complex heterocyclic systems. The presence of an active methylene group between the two carbonyls facilitates its participation in condensation reactions, which are fundamental for building cyclic structures. One of the key reactions in this context is the Knoevenagel condensation, where an active hydrogen compound reacts with a carbonyl group, followed by dehydration, to form a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone in the synthesis of many heterocycles. nih.gov

While direct synthesis of spiro-hydantoins from this compound is not extensively documented, the underlying principles of heterocycle synthesis point to its potential. The synthesis of spiro compounds often involves ketone precursors. researchgate.net For instance, spiro-hydantoins and related structures, such as 1,3,8-Triazaspiro[4.5]decane-2,4-diones, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. researchgate.netresearchgate.net The synthesis of these molecules often relies on multicomponent reactions where a ketone or dicarbonyl-like structure is a key reactant. nih.govresearchgate.netnih.govresearchgate.net Therefore, this compound represents a viable starting material for creating diverse heterocyclic libraries through established synthetic routes like Knoevenagel condensation or multicomponent reactions.

Table 1: Key Reactions for Heterocycle Synthesis Using β-Diketone Scaffolds

Reaction Name Reactants Product Type Relevance of this compound
Knoevenagel Condensation Active Methylene Compound (e.g., β-diketone) + Aldehyde/Ketone α,β-Unsaturated Ketone The active methylene group in this compound makes it an ideal substrate for initiating cyclization. wikipedia.orgmdpi.com
Multicomponent Reactions (MCRs) 3+ components (e.g., aldehyde, amine, dicarbonyl) Complex Heterocycles Serves as the dicarbonyl component to rapidly build molecular complexity in a single step. nih.govresearchgate.net
Bucherer–Bergs Reaction Ketone + Ammonium Carbonate + Cyanide Source Hydantoin (B18101) The carbonyl groups of this compound can potentially undergo this reaction to form hydantoin rings.

The functional groups within this compound allow it to serve as a precursor for specialized chemical materials. Its dicarbonyl structure is analogous to other diones used in polymer chemistry. For example, compounds like 2-oxepane-1,5-dione are used as precursors for creating versatile and biodegradable copolyesters. researchgate.net This suggests the potential for this compound to be incorporated into polymer backbones through condensation polymerization, where its long alkyl chain could impart specific properties such as hydrophobicity and flexibility to the resulting material.

Furthermore, the most significant application in this area stems from its ability to act as a chelating agent for metal ions. Upon deprotonation, this compound forms a β-diketonate anion that can coordinate with a vast array of metal cations to form stable metal-organic complexes. unicam.itresearchgate.net These complexes are themselves specialized chemical components with applications ranging from catalysts to precursors for chemical vapor deposition.

Derivatives built upon spiro-dione scaffolds are of significant interest in chemical biology and drug discovery. Research has identified derivatives of 1,3,8-Triazaspiro[4.5]this compound as potent myelostimulators. researchgate.net In studies involving artificially induced myelosuppression, these compounds were shown to significantly accelerate the regeneration of lymphocytes and granulocytes, which are crucial components of the immune system. researchgate.net

This biological activity highlights the utility of the spiro[cyclohexane-hydantoin] core as a valuable scaffold for designing new therapeutic agents. Similarly, other heterocyclic diones, such as thiazolidine-2,4-dione derivatives, have been investigated for their anticancer and antimicrobial properties. nih.gov The ability to use this compound and related structures as starting points for the synthesis of such complex molecules underscores their importance in generating novel chemical entities for biological research. researchgate.netinvivochem.cn

Table 2: Biological Activities of Representative Dione-Containing Heterocycles

Compound Class Example Scaffold Investigated Biological Activity Reference
Spiro-hydantoins 1,3,8-Triazaspiro[4.5]this compound Myelostimulating (accelerates regeneration of lymphocytes and granulocytes) researchgate.net
Thiazolidinediones 5-Alkylbenzylidenethiazolidine-2,4-dione Anticancer, Antimicrobial nih.gov
Polycyclic Diones Pyrimido[4,5-b]quinoline-2,4-diones Thymidine Phosphorylase Inhibition (Anti-angiogenesis) nih.gov

Catalytic Applications and Ligand Development for Catalysis

The deprotonated form of this compound, the decane-2,4-diketonate anion, is an excellent bidentate ligand for metal ions. This property is extensively exploited in the development of catalysts for both homogeneous and heterogeneous systems.

Metal complexes formed with β-diketonate ligands are widely used as catalysts in organic synthesis. morressier.com These ligands form stable, neutral complexes with a wide variety of transition metals, including cobalt, copper, nickel, iron, and vanadium, which are often soluble in organic solvents, making them ideal for homogeneous catalysis. unicam.itnih.govrsc.org

For example, metal β-diketonate complexes have been shown to catalyze reactions such as alkene alkylarylation and the regioselective monoepoxidation of 1,3-dienes. au.dkrsc.org The specific β-diketonate ligand, such as that derived from this compound, can influence the solubility, stability, and catalytic activity of the metal center. The lipophilic hexyl chain of this compound can enhance the solubility of the metal complex in nonpolar solvents, which is advantageous for many organic transformations.

The structure of the β-diketonate ligand plays a critical role in controlling the outcome of a catalytic reaction. By modifying the substituents on the ligand, it is possible to fine-tune the steric and electronic environment around the metal center, thereby engineering the selectivity of the catalyst. morressier.com

The this compound ligand features a methyl group on one side and a hexyl group on the other. The long hexyl chain provides significant steric bulk compared to simpler ligands like acetylacetone (B45752). morressier.com This steric hindrance can be leveraged to control selectivity in several ways:

Preventing Catalyst Decomposition: Bulky ligands can insulate the metal center from typical decomposition pathways, leading to a more robust and efficient catalyst. morressier.com

Controlling Substrate Access: The steric profile of the ligand can dictate how a substrate molecule approaches the catalytic active site, favoring a specific orientation and thus leading to high regioselectivity or stereoselectivity.

Modulating Reactivity: Sterically encumbered ligands can disfavor certain reaction pathways, allowing for the isolation of reactive intermediates and potentially enabling novel transformations. nih.govrsc.org

The principle that alkyl chain length affects the properties and performance of molecular systems is well-established in materials science and supramolecular chemistry. researchgate.netrsc.orgrsc.org In catalysis, the hexyl group of a this compound ligand can create a unique pocket around the metal, influencing the transition state of the reaction and ultimately directing its selectivity. researchgate.netresearchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing Decane-2,4-dione derivatives, and how can reaction conditions be optimized?

Methodological Answer:
this compound derivatives, such as 1,3-diazaspiro[4.5]this compound, are typically synthesized via cyclocondensation reactions. A common approach involves reacting ketones or aldehydes with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or THF). For example, spirocyclic derivatives can be formed by introducing substituents at the 8-position through sulfonylation or alkylation (e.g., using 4-chlorophenylsulfonyl groups) . Optimization includes adjusting stoichiometry, temperature (60–100°C), and catalyst use (e.g., p-toluenesulfonic acid). Purity is enhanced via recrystallization from ethanol/water mixtures .

Basic: How can researchers confirm the structural identity of this compound derivatives experimentally?

Methodological Answer:
Structural confirmation requires multi-technique validation:

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]this compound (monoclinic, P21/c space group, a = 6.1722 Å, b = 17.4561 Å) .
  • NMR spectroscopy : Analyze 1H^1H/13C^{13}C chemical shifts to identify spirocyclic protons (δ 1.2–2.8 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 259.31 for 8-benzyl derivatives) .

Advanced: What analytical strategies are recommended for resolving conflicting spectroscopic data in spirocyclic compounds?

Methodological Answer:
Contradictions in NMR or IR data may arise from tautomerism or dynamic ring-opening. Strategies include:

  • Variable-temperature NMR : Probe conformational changes (e.g., spiro ring flexibility) .
  • DFT calculations : Compare experimental and computed 1H^1H chemical shifts to identify dominant tautomers .
  • Cross-validation : Use high-resolution mass spectrometry (HRMS) and X-ray data to rule out impurities .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

Methodological Answer:
SAR studies focus on substituent effects at key positions:

  • 8-position modifications : Sulfonyl or benzyl groups enhance anticonvulsant activity by improving blood-brain barrier penetration .
  • 3-position alkylation : Methyl/ethyl groups modulate lipophilicity, impacting pharmacokinetics (e.g., logP values) .
  • Bioisosteric replacement : Replace oxygen with nitrogen in the spiro ring to alter electronic properties and binding affinity .

Advanced: What computational tools are effective for retrosynthetic planning of complex spirocyclic derivatives?

Methodological Answer:
AI-driven platforms like Template_relevance Pistachio and Reaxys BIOR24 analyze reaction databases to propose feasible routes. For example:

  • Retrosynthesis : Prioritize disconnections at the spiro ring using known precursors (e.g., cyclohexanone and hydrazinecarboxamide) .
  • Docking simulations : Predict binding modes of 8-substituted derivatives to biological targets (e.g., GABA receptors) .

Basic: How should researchers handle discrepancies between experimental and literature melting points?

Methodological Answer:
Discrepancies often stem from polymorphic forms or solvent traces. Steps include:

  • Re-recrystallization : Use different solvent systems (e.g., ethyl acetate vs. hexane) .
  • DSC analysis : Identify melting endotherms to detect polymorphs .
  • Literature cross-check : Verify purity criteria and calibration standards in cited studies .

Basic: What safety protocols are critical when handling this compound derivatives in the lab?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids .
  • PPE : Wear nitrile gloves, goggles, and fume hoods to prevent inhalation/contact .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous cleanup .

Advanced: How can retrosynthetic analysis improve yield in multi-step syntheses of spirocyclic diones?

Methodological Answer:

  • Step prioritization : Optimize high-yield steps (e.g., cyclization) early to minimize intermediate losses .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization .
  • Flow chemistry : Enhance efficiency for exothermic steps (e.g., sulfonylation) .

Advanced: What validation steps confirm the novelty of a synthesized this compound derivative?

Methodological Answer:

  • Database screening : Use SciFinder or Reaxys to compare CAS numbers and spectral data .
  • Patent review : Check chemical structure patents for prior art .
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .

Advanced: How do steric and electronic effects influence the reactivity of 8-substituted derivatives?

Methodological Answer:

  • Steric effects : Bulky groups (e.g., benzyl) hinder nucleophilic attacks at the carbonyl, slowing hydrolysis .
  • Electronic effects : Electron-withdrawing substituents (e.g., trifluoromethyl) increase electrophilicity at the 2,4-dione moiety, enhancing reactivity in cross-coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.